4-bromo-N-(2-phenazinyl)benzamide
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Overview
Description
4-bromo-N-(2-phenazinyl)benzamide is a member of phenazines.
Scientific Research Applications
Antifungal Activity
4-bromo-N-(2-phenazinyl)benzamide derivatives have been studied for their antifungal properties. These compounds exhibit inhibitory effects against various fungi, including phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as common yeast such as Saccharomyces cerevisiae. The derivatives demonstrate strong antifungal activities, with certain compounds showing minimum inhibitory concentrations (MICs) as low as 0.3125g/L against these organisms (Ienascu et al., 2018).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of this compound derivatives, focusing on their chemical properties and potential applications. This includes the development of nickel(II) and copper(II) complexes of these compounds, which have been characterized using various techniques like FT-IR and 1H-NMR spectroscopy. These studies provide insights into the structural and molecular properties of these compounds (Binzet et al., 2009).
CCR5 Antagonist Development
This compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds are potentially valuable in the treatment of conditions like HIV, as CCR5 is a co-receptor for HIV entry into cells. The synthesized compounds have shown promising bioactivities, which are significant for further applications in medicinal chemistry (Cheng De-ju, 2014; 2015).
Antimicrobial Activity
Some derivatives of this compound have been tested for their antimicrobial activity against various bacterial and fungal strains. The compounds exhibit moderate to high activity against specific microbes, which is valuable for applications in disinfection and sterilization, especially in medical settings (Ienascu et al., 2019).
Inhibitors of Nicotinamide Phosphoribosyltransferase
Research has shown that analogues of this compound can act as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in the NAD biosynthesis pathway. These compounds have demonstrated significant cytotoxicity in cellular assays, indicating their potential in cancer therapy (Lockman et al., 2010).
Properties
Molecular Formula |
C19H12BrN3O |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4-bromo-N-phenazin-2-ylbenzamide |
InChI |
InChI=1S/C19H12BrN3O/c20-13-7-5-12(6-8-13)19(24)21-14-9-10-17-18(11-14)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
InChI Key |
UFWHQAPYEZNGQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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